2-Formyl-3,5-dimethoxybenzoic acid
Description
2-Formyl-3,5-dimethoxybenzoic acid is a benzoic acid derivative featuring a formyl group at the 2-position and methoxy groups at the 3- and 5-positions. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry. Its methyl ester derivative, methyl 2-formyl-3,5-dimethoxybenzoate, is synthesized via Friedel-Crafts formylation of 3,5-dimethoxybenzoic acid methyl ester using titanium tetrachloride and dichloromethyl methyl ether, yielding a white solid with high purity . The formyl group confers electrophilic reactivity, enabling its use in constructing hydrazones, Schiff bases, and other heterocyclic compounds .
Properties
CAS No. |
208940-81-2 |
|---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-formyl-3,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-14-6-3-7(10(12)13)8(5-11)9(4-6)15-2/h3-5H,1-2H3,(H,12,13) |
InChI Key |
DVSDHDVOODKXPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Functional Group Variants
Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic Acid)
- Structure : Hydroxyl group at 4-position instead of formyl.
- Properties: Naturally occurring in cereals, olives, and medicinal herbs. Exhibits anti-inflammatory, antioxidant, and anti-cancer activities due to its phenolic hydroxyl group .
- Applications : Used in nutraceuticals and pharmaceuticals for its low toxicity and bioactivity .
6-Formyl-2,3-dimethoxybenzoic Acid
- Structure : Formyl at 6-position, methoxy at 2- and 3-positions.
- Properties : Higher hazard profile (skin/eye irritation, respiratory toxicity) compared to 2-formyl isomer due to substituent positioning .
- Applications : Laboratory chemical and intermediate in specialty synthesis .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure : Acrylic acid side chain with 3,4-dihydroxy substitution.
- Properties : Antioxidant and anti-proliferative activities; used as a reference standard and dietary supplement .
Methyl 2-Formyl-3,5-dimethoxybenzoate
- Structure : Methyl ester of the target compound.
- Reactivity: Enhanced lipophilicity facilitates nucleophilic reactions.
- Applications : Key building block in drug discovery and functional materials .
5-(2-Formyl-3,5-dimethoxyphenoxy)pentanoic Acid
Comparative Data Table
Research Findings and Key Insights
Synthetic Efficiency : The methyl ester of this compound is synthesized in 82% yield, demonstrating robustness for scale-up .
Crystallographic Behavior : Hydrazone derivatives exhibit intramolecular hydrogen bonds (N1—H1A···O5) and planar aromatic rings, influencing their solid-state packing and bioavailability .
Bioactivity vs.
Hazard Profile : Positional isomerism significantly impacts safety; the 6-formyl analog’s hazards highlight the importance of substituent placement in risk assessment .
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